

Technical Whitepaper: 2-Chloro-3,4-difluoroaniline

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Compound of Interest

| | |
|----------------|------------------------------|
| Compound Name: | 2-Chloro-3,4-difluoroaniline |
| CAS No.: | 36556-48-6 |
| Cat. No.: | B3028866 |

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Physicochemical Characterization, Synthesis, and Pharmaceutical Applications[1]

Executive Summary

2-Chloro-3,4-difluoroaniline (CAS 36556-48-6) is a specialized halogenated aromatic amine serving as a critical intermediate in the synthesis of advanced pharmaceuticals, particularly fluoroquinolone antibiotics and SHP2 antagonists.[1][2][3] Its unique substitution pattern—combining a primary amine with an ortho-chloro and meta,para-difluoro motif—imparts distinct electronic and steric properties that modulate the lipophilicity and metabolic stability of downstream drug candidates.[1] This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, and handling protocols.[1]

Chemical Identity & Structural Analysis

The compound is defined by a benzene core substituted with an amino group at position 1, a chlorine atom at position 2, and fluorine atoms at positions 3 and 4.[1] This specific arrangement creates a highly electron-deficient ring system, reducing the basicity of the amine compared to aniline.[1]

| Parameter | Technical Detail |
|-------------------|--|
| IUPAC Name | 2-Chloro-3,4-difluoroaniline |
| CAS Number | 36556-48-6 |
| Molecular Formula | C ₆ H ₄ ClF ₂ N |
| Molecular Weight | 163.55 g/mol |
| SMILES | <chem>Nc1ccc(F)c(F)c1Cl</chem> |
| InChI Key | UKKFELITTUIEND-UHFFFAOYSA-N |
| Structural Class | Polyhalogenated Aniline |

Thermodynamic & Physical Characteristics

The physical state of **2-Chloro-3,4-difluoroaniline** is governed by the interplay between the heavy chlorine atom (increasing van der Waals forces) and the disruption of crystal packing caused by the ortho-substituent.[\[1\]](#)

Table 1: Physical Properties Profile

| Property | Value / Range | Condition / Note |
|----------------|---------------------------------------|---|
| Physical State | Low-Melting Solid | At 20°C (Standard Ambient Temp) |
| Appearance | White to pale yellow crystalline mass | Darkens upon oxidation/light exposure |
| Melting Point | 25°C – 40°C (Estimated) | Analogous to 2-chloro-4-fluoroaniline (MP 44°C) [1] |
| Boiling Point | 215°C ± 35°C (Predicted) | At 760 mmHg.[1] Significantly higher than 3,4-difluoroaniline (170°C) due to Cl mass. |
| Density | ~1.45 g/cm ³ (Predicted) | Higher than 2,4-difluoroaniline (1.27 g/cm ³) due to Cl atom.[1] |
| Flash Point | > 100°C | Estimated based on BP; Combustible.[1] |
| Vapor Pressure | < 0.1 mmHg | At 25°C (Low volatility solid).[1] |

Scientific Insight: The "Low-Melting Solid" classification is critical for process chemistry. While structurally similar to liquid 2,4-difluoroaniline, the addition of the chlorine atom at the C2 position increases molecular weight and polarizability, pushing the melting point just above ambient room temperature. This necessitates precise temperature control during dispensing; it is often melted (gentle heating to 40-50°C) for liquid transfer in automated synthesis.

Solubility & Partitioning (LogP)

Solubility and lipophilicity are pivotal for purification and bioavailability modeling.[1]

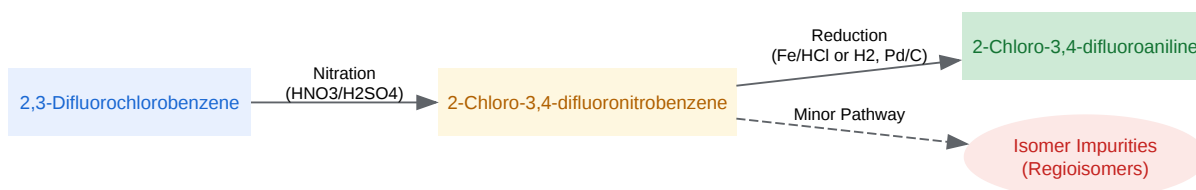
- Water Solubility: Low (< 500 mg/L).[1] The hydrophobic halogen substituents dominate the polar amine group.[1]
- Organic Solubility: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO.[1]
- LogP (Octanol-Water Partition Coefficient):

- Predicted Value: 2.1 – 2.4[1]
- Implication: The compound is moderately lipophilic.[1] In drug design, this fragment contributes to membrane permeability but requires polar solubilizing groups in the final drug architecture.
- pKa (Conjugate Acid):
 - Predicted Value: ~2.0 – 2.5[1]
 - Mechanistic Driver: The electron-withdrawing inductive effects (-I) of the fluorine atoms (positions 3,4) and the chlorine atom (position 2) significantly reduce the electron density on the nitrogen lone pair, making it a much weaker base than aniline (pKa 4.6).[1]

Synthesis & Reaction Pathways

The synthesis of **2-Chloro-3,4-difluoroaniline** typically proceeds via the reduction of its nitro-precursor.[1] This route preserves the regiochemistry of the halogens.[1]

Synthesis Workflow (DOT Diagram)



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Figure 1: Primary industrial synthesis route involving electrophilic aromatic substitution (Nitration) followed by Béchamp reduction or catalytic hydrogenation.[1]

Causality in Method Selection:

- Nitration: Direct nitration of 2,3-difluorochlorobenzene is preferred over chlorination of difluoroaniline because the amino group is susceptible to oxidation and multi-chlorination.

- Reduction: Iron/Acid (Béchamp) reduction is often favored in large-scale manufacturing to avoid de-halogenation (loss of Cl or F) that can occur with catalytic hydrogenation (Pd/C) if conditions are not strictly controlled [2].[1]

Applications in Drug Development

This aniline derivative acts as a "scaffold modifier" in Medicinal Chemistry.[1]

- Fluoroquinolone Antibiotics:
 - Used to introduce the specific 2-Cl-3,4-F substitution pattern into the quinolone core (e.g., via the Gould-Jacobs reaction). The C2-Chlorine provides steric bulk that can improve half-life, while the fluorines enhance potency against DNA gyrase.[1]
- SHP2 Inhibitors:
 - Recent patents (e.g., Pyrimidinone derivatives) utilize this aniline to synthesize allosteric inhibitors of SHP2, a phosphatase target in cancer therapy [3].[1]
- Agrochemicals:
 - Precursor for benzoylurea insecticides where halogenation improves environmental stability and insect chitin synthesis inhibition.[1]

Handling, Stability & Safety (SDS Summary)

Hazard Classification (GHS):

- Acute Toxicity: Oral (H302), Dermal (H312), Inhalation (H332).[1]
- Irritation: Skin (H315), Eye (H319).[1][4][5][6]
- Target Organ: STOT SE 3 (Respiratory Irritation).[1]

Storage Protocol:

- Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The amine is sensitive to oxidation (turning brown/purple).[1]

- Temperature: Refrigerate (2-8°C) to maintain color and purity.
- Incompatibility: Violent reaction with acid chlorides, acid anhydrides, and strong oxidizing agents.[1]

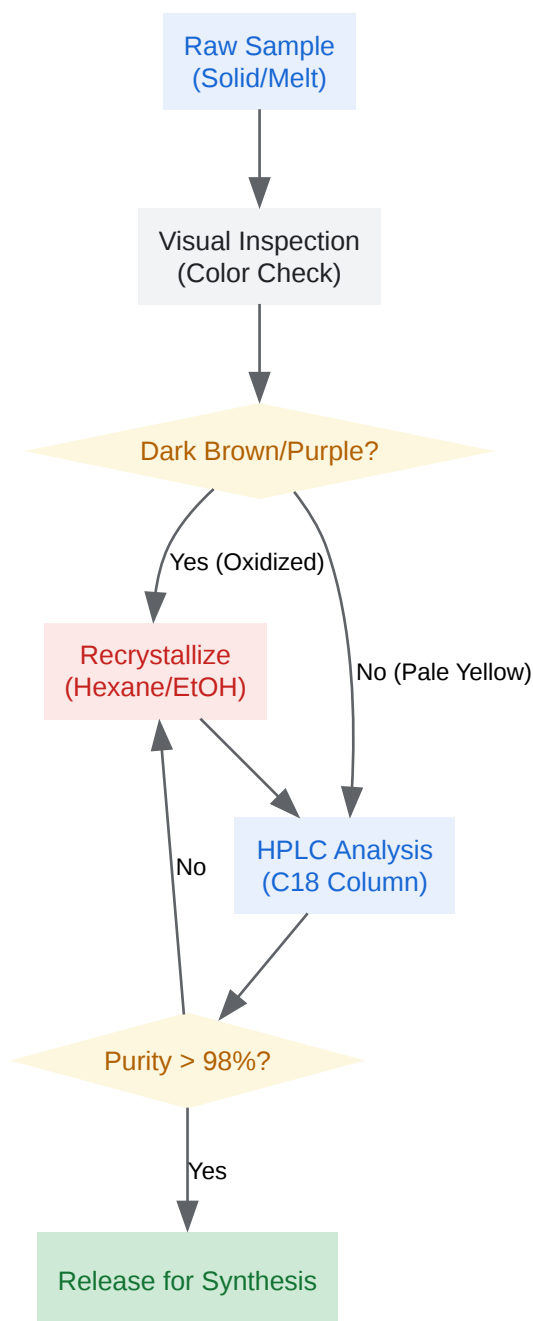
Experimental Protocol: Purity Analysis via HPLC

To validate the quality of **2-Chloro-3,4-difluoroaniline** for synthesis, the following Reverse-Phase HPLC method is recommended.

Methodology:

- Column: C18 (e.g., Phenomenex Luna, 5 µm, 150 x 4.6 mm).[1]
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Aromatic ring absorption).

Analytical Decision Tree (DOT Diagram)



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Figure 2: Quality Control workflow ensuring material integrity before use in sensitive catalytic coupling reactions.

References

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